molecular formula C9H12N2O2 B13533678 Ethyl 5-(aminomethyl)nicotinate

Ethyl 5-(aminomethyl)nicotinate

Cat. No.: B13533678
M. Wt: 180.20 g/mol
InChI Key: ZEPHZCNXTWXIND-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)nicotinate (CAS 1262325-97-2) is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As a nicotinate ester derivative, this compound serves as a valuable synthetic intermediate in medicinal chemistry. The molecule features both an ester group and an aminomethyl group on a pyridine ring, making it a versatile building block for the synthesis of more complex molecules. Research into related nicotinate esters highlights their potential in developing vasodilatory agents for the treatment of conditions like hypertension . Furthermore, such intermediates are of significant interest in the creation of novel compounds for biological evaluation, including potential enzyme inhibitors . Please note that specific details regarding this compound's mechanism of action and direct pharmacological applications in current research are not fully detailed in the available literature. Researchers are advised to handle this material according to laboratory safety protocols.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-(aminomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4,10H2,1H3

InChI Key

ZEPHZCNXTWXIND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Esterification of Nicotinic Acid

The foundational step involves converting nicotinic acid into its ethyl ester, ethyl nicotinate , which serves as a key intermediate. This esterification typically employs acid catalysis under reflux conditions.

Methodology:

  • React nicotinic acid with absolute ethanol in the presence of a solid acid catalyst such as HND230 or sulfuric acid.
  • Conduct the reaction at temperatures between 50°C and 85°C for 3–6 hours.
  • After completion, separate the ester by distillation or extraction, followed by purification.

Data Table:

Step Reagents & Conditions Yield Notes
Esterification Nicotinic acid + ethanol + solid acid catalyst ~98% Reflux at 85°C for 8 hours

This method reduces waste and is scalable for industrial production, as highlighted in patent literature emphasizing environmentally friendly processes.

Oxidation and Functionalization of Nicotinic Acid Derivatives

The synthesis of 5-substituted nicotinic acids and derivatives involves oxidation and subsequent coupling reactions:

Application to Ethyl 5-(aminomethyl)nicotinate:

  • Starting from ethyl nicotinate , selective functionalization at the 5-position can be achieved via halogenation (e.g., bromination), followed by nucleophilic substitution with ammonia or related amines to introduce the aminomethyl group.

Data Table:

Step Reagents & Conditions Yield Notes
Nucleophilic substitution Ethyl 5-bromonicotinate + ammonia Variable Yields depend on reaction conditions and purity

Direct Aminomethylation via Formaldehyde or Paraformaldehyde

A prominent route involves the methylation at the 5-position using formaldehyde or paraformaldehyde, which introduces the aminomethyl group.

Procedure:

  • React ethyl nicotinate with formaldehyde derivatives in the presence of acids or bases.
  • Use catalysts such as formic acid or paraformaldehyde at temperatures between 60°C and 70°C.
  • The reaction proceeds via Mannich-type condensation, forming the aminomethyl derivative.

Research Data:

  • The process yields This compound with yields around 60–70%, depending on reaction parameters.
  • No need for additional solvents, which simplifies purification.

Data Table:

Step Reagents & Conditions Yield Notes
Mannich reaction Ethyl nicotinate + formaldehyde + acid ~65% Conducted at 60–70°C

Multi-step Synthetic Route via Intermediates

Based on recent literature, a multi-step synthesis involves:

  • Esterification of nicotinic acid.
  • Oxidation to pyridine N-oxide.
  • Nucleophilic substitution with cyanide or formaldehyde derivatives.
  • Reduction or amination to introduce the amino group at the 5-position.

This route offers high regioselectivity and yields but requires careful control of reaction conditions to prevent side reactions.

Data Table:

Step Reagents & Conditions Yield Notes
Overall Nicotinic acid derivatives → intermediates 50–70% Multi-step process with purification at each stage

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(aminomethyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(aminomethyl)nicotinate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Ethyl 5-Methylnicotinate (CAS 20826-02-2)
  • Structure : Methyl group at the 5-position, ethyl ester at the 3-position.
  • Molecular Weight : 165.19 g/mol .
  • Key Differences: The methyl group lacks the hydrogen-bonding capability of the aminomethyl group, reducing solubility in polar solvents. Lower molecular weight (165.19 vs. ~180–190 g/mol for aminomethyl analogs) impacts pharmacokinetic properties like diffusion rates .
Ethyl 2-Chloro-5-Methylnicotinate (CAS 894074-85-2)
  • Structure : Chlorine at the 2-position, methyl at the 5-position.
  • Molecular Weight : 199.63 g/mol .
  • Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions. Higher lipophilicity due to chlorine may improve blood-brain barrier penetration compared to polar aminomethyl derivatives .
Ethyl 5-Amino-6-Methylnicotinate (CAS 1008138-73-5)
  • Structure: Amino group at the 5-position, methyl at the 6-position.
  • Molecular Weight : 180.20 g/mol .
  • Key Differences: The direct amino group (vs. Adjacent methyl and amino groups may sterically hinder reactions at the 5-position .

Functional Group Complexity and Reactivity

Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)Nicotinate (CAS 732-20-7)
  • Structure: Trifluoromethyl at the 2-position, aminocarbonothioyl at the 5-position.
  • Molecular Weight : 292.28 g/mol .
  • Key Differences :
    • The trifluoromethyl group increases metabolic stability and lipophilicity, while the thiourea moiety introduces sulfur-based reactivity (e.g., metal coordination).
    • Significantly higher molecular weight (292.28 vs. ~180–190 g/mol) may limit bioavailability .
Ethyl 5-(Phenylethynyl)Nicotinate
  • Structure : Phenylethynyl group at the 5-position.
  • Key Differences: The bulky aromatic substituent enhances π-π stacking interactions, useful in material science. The alkyne group enables click chemistry applications, unlike the aminomethyl group .
Ethyl 6-(Aminomethyl)Nicotinate Derivatives
  • Examples: Ethyl 6-(aminomethyl)nicotinate dihydrochloride (CAS 2173090-63-4) .
  • Key Differences: Positional isomerism (aminomethyl at 6- vs. 5-position) alters electronic distribution on the pyridine ring, affecting binding affinity in drug-receptor interactions.
Ethyl 5-[3-(Dimethylamino)Prop-1-Ynyl]Nicotinate
  • Structure: Propargyl-linked dimethylamino group at the 5-position.
  • Key Differences: The extended alkyl chain and terminal alkyne facilitate cross-coupling reactions, offering versatility in synthetic chemistry compared to the simpler aminomethyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Ethyl 5-(Aminomethyl)Nicotinate* 5-aminomethyl, 3-ethyl ester ~180–190 (estimated) High polarity, hydrogen-bonding capacity
Ethyl 5-Methylnicotinate 5-methyl, 3-ethyl ester 165.19 Low polarity, lipophilic
Ethyl 2-Chloro-5-Methylnicotinate 2-chloro, 5-methyl 199.63 Electrophilic, lipophilic
Ethyl 5-Amino-6-Methylnicotinate 5-amino, 6-methyl 180.20 Moderate polarity, metabolic liability
Ethyl 5-(Aminocarbonothioyl)-... 5-aminocarbonothioyl, 2-CF3 292.28 High stability, metal coordination

*Estimated based on analogs.

Biological Activity

Ethyl 5-(aminomethyl)nicotinate is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its chemical structure includes a pyridine ring with an ethyl ester group and an aminomethyl substituent, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets, particularly nicotinic receptors.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to modulation of neurotransmission, influencing cognitive functions such as memory and learning. Additionally, the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Biological Activities

  • Neuroprotective Effects : this compound has shown promise in protecting neurons from damage induced by oxidative stress. Studies indicate that it may enhance the survival of neuronal cells under stress conditions by modulating signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Properties : Some derivatives of this compound have been investigated for their antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
  • Cognitive Enhancement : Due to its potential interactions with nAChRs, this compound is being studied for its ability to enhance cognitive functions. Research indicates that it may improve memory retention and learning capabilities in animal models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduces oxidative stress; enhances neuronal survival
AntimicrobialInhibitory effects on bacterial growth
Cognitive EnhancementImproves memory retention in animal studies

Case Study: Neuroprotective Effects

A study conducted on rat hippocampal neurons demonstrated that treatment with this compound at concentrations of 10-50 µM resulted in a significant reduction in cell death compared to control groups subjected to oxidative stress. The mechanism was linked to the compound's ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production.

Case Study: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating potential as a lead compound for antibiotic development.

Q & A

Q. How can synthetic routes be scaled while maintaining yield and purity for preclinical studies?

  • Optimization Strategies :
  • Flow Chemistry : Reduces reaction time and improves reproducibility.
  • Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps .
  • Quality Control : Implement in-line FTIR for real-time monitoring .

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